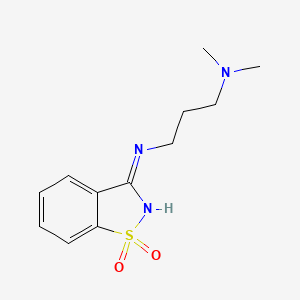

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylpropane-1,3-diamine

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOL-1,1-DION beinhaltet typischerweise die Reaktion von Benzothiazolderivaten mit Dimethylaminopropylamin unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Katalysators und unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern. Das Reaktionsgemisch wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um das gewünschte Produkt in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme zur Überwachung und Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen ist für die großtechnische Synthese entscheidend. Darüber hinaus kann die Implementierung von Prinzipien der grünen Chemie, wie z. B. die Verwendung weniger gefährlicher Lösungsmittel und Reagenzien, die Nachhaltigkeit des Produktionsprozesses verbessern.

Eigenschaften

CAS-Nummer |

105143-62-2 |

|---|---|

Molekularformel |

C12H17N3O2S |

Molekulargewicht |

267.35 g/mol |

IUPAC-Name |

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C12H17N3O2S/c1-15(2)9-5-8-13-12-10-6-3-4-7-11(10)18(16,17)14-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

ITTQUMKADFEWQW-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCCN=C1C2=CC=CC=C2S(=O)(=O)N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the reaction of benzothiazole derivatives with dimethylaminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOL-1,1-DION unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann je nach Reaktionsbedingungen zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können den Benzothiazolring in sein entsprechendes Dihydrobenzothiazolderivat umwandeln.

Substitution: Die Dimethylaminopropylgruppe kann nukleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone, Dihydrobenzothiazolderivate und verschiedene substituierte Benzothiazolverbindungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOL-1,1-DION beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Der Benzothiazolring ist dafür bekannt, mit Enzymen und Proteinen zu interagieren und deren Aktivität möglicherweise zu hemmen. Die Dimethylaminopropylgruppe erhöht die Löslichkeit der Verbindung und erleichtert ihren Transport durch Zellmembranen, wodurch sie ihre Zielstellen effektiver erreichen kann. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, werden noch untersucht, aber vorläufige Studien deuten darauf hin, dass die Verbindung in zelluläre Prozesse wie DNA-Replikation und Proteinsynthese eingreifen kann.

Wirkmechanismus

The mechanism of action of 3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The dimethylamino propyl group enhances the compound’s solubility and facilitates its transport across cell membranes, allowing it to reach its target sites more effectively. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(Dimethylamino)propylamin: Eine einfachere Verbindung mit ähnlichen funktionellen Gruppen, aber ohne den Benzothiazolring.

N,N-Dimethyl-1,3-propandiamin: Eine weitere verwandte Verbindung mit ähnlicher Reaktivität, aber unterschiedlichen Strukturmerkmalen.

3,3’-Iminobis(N,N-dimethylpropylamin): Eine Verbindung mit einer ähnlichen Dimethylaminopropylgruppe, aber einer anderen Gesamtstruktur.

Einzigartigkeit

3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOL-1,1-DION ist einzigartig aufgrund des Vorhandenseins sowohl des Benzothiazolrings als auch der Dimethylaminopropylgruppe. Diese Kombination von Strukturmerkmalen verleiht der Verbindung besondere chemische und biologische Eigenschaften, was sie zu einem wertvollen Werkzeug in verschiedenen Forschungs- und industriellen Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.